2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione
Overview
Description
2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione is an organic compound with the molecular formula C43H29Br. It is a brominated derivative of indenoanthracene, characterized by its complex polycyclic aromatic structure. This compound is notable for its applications in organic electronics and materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione typically involves multi-step organic reactions. One common method includes the bromination of 13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are employed to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming new functional groups.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation might produce a quinone derivative .
Scientific Research Applications
2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione has several scientific research applications:
Organic Electronics: Used in the fabrication of OLEDs due to its favorable electronic properties.
Materials Science: Employed in the development of organic semiconductors and photovoltaic materials.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione involves its interaction with specific molecular targets and pathways. In organic electronics, its electronic structure allows it to participate in charge transport and light emission processes. In biological systems, it may interact with enzymes or receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
13,13-Dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione: Lacks the bromine atom, resulting in different reactivity and electronic properties.
2-Chloro-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione: Chlorinated analog with distinct chemical behavior.
2-Iodo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione: Iodinated derivative with unique reactivity patterns.
Uniqueness
2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione is unique due to its bromine substitution, which imparts specific electronic and steric effects. These properties make it particularly useful in applications requiring precise control over molecular interactions and electronic characteristics.
Properties
IUPAC Name |
7-bromo-10,10-dimethylpentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),2,4(9),5,7,11,15,17,19-nonaene-14,21-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrO2/c1-23(2)19-9-12(24)7-8-13(19)16-10-17-18(11-20(16)23)22(26)15-6-4-3-5-14(15)21(17)25/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NREMKCAHBDRWFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC3=C(C=C2C4=C1C=C(C=C4)Br)C(=O)C5=CC=CC=C5C3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728900 | |
Record name | 2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196107-73-9 | |
Record name | 2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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